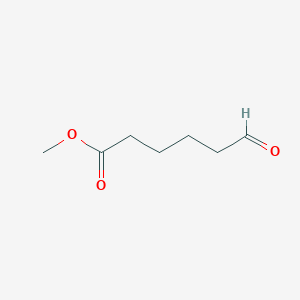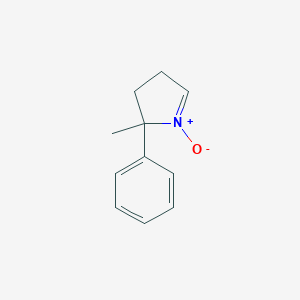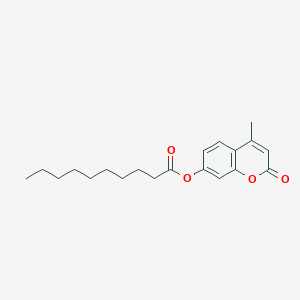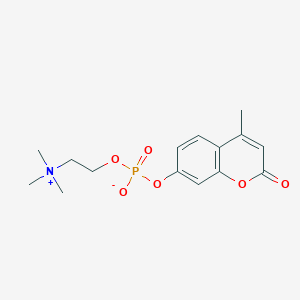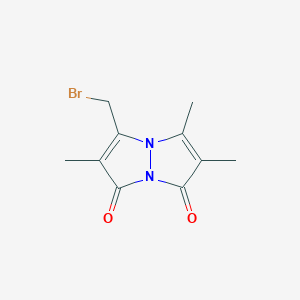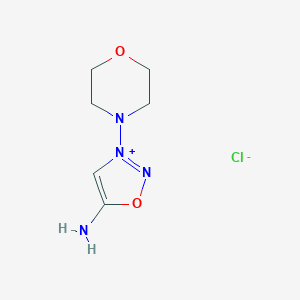
4-硝基苯基β-D-木糖苷
描述
Synthesis Analysis
The synthesis of 4-Nitrophenyl beta-D-xyloside can be achieved through chemical and enzymatic methods. A notable enzymatic synthesis involves the preparation of 4-nitrophenyl beta-d-xylopyranosyl-1,4-beta-d-xylopyranoside (NPX(2)), using a self-transfer reaction catalyzed by beta-xylosidases from Aureobasidium pullulans and Aspergillus niger. This method provides a way to produce chromogenic substrates for the assay and differentiation of endoxylanases, highlighting the versatility and utility of 4-Nitrophenyl beta-D-xyloside in biochemical assays (Puchart & Biely, 2007). Additionally, an efficient chemical-enzymatic synthesis approach based on using xylobiose as a starting material has been developed to produce 4-Nitrophenyl-β-xylobioside, further illustrating the compound's accessibility for scientific research (Mechaly et al., 1997).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl beta-D-xyloside and its derivatives has been elucidated through various spectroscopic and X-ray diffraction techniques. Studies focusing on similar nitrophenyl compounds reveal intricate details about their crystallography, molecular interactions, and the impact of these structural features on their reactivity and function. For instance, research on 4-(tert-Butyl)-4-nitro-1,1-biphenyl provides insights into the molecular and crystal structure, offering a parallel to understanding the structural aspects of 4-Nitrophenyl beta-D-xyloside derivatives (Kumari et al., 2023).
科研应用
酶合成
它被用于通过Aspergillus sp.的beta-D-xylosidase在酶合成中选择性地合成p-硝基苯基β-(1→4)-D-木聚糖,这些寡糖具有潜在的用途作为底物(Eneyskaya等,2003)。
神经退行性疾病研究
包括4-硝基苯基β-D-木糖苷在内的β-木糖苷抑制蛋白聚糖生物合成并改变PC12嗜铬细胞的形态。这表明在研究和治疗神经退行性疾病中可能有应用(Margolis et al., 1991)。
呼吸健康研究
该化合物诱导大鼠肺气肿,表明蛋白聚糖在肺气肿发病机制中可能起作用(van Kuppevelt et al., 1997)。
细胞生物学
它刺激非结缔组织细胞中软骨硫酸的合成,表明某些细胞具有软骨硫酸合成的酶机制,但可能由于核心蛋白和木糖基转移酶的限制而未利用(Schwartz et al., 1974)。
癌症研究
4-硝基苯基β-D-木糖苷可以抑制细胞增殖而不影响蛋白聚糖合成,这使改变的蛋白聚糖合成与细胞增殖控制分离(Potter-Perigo et al., 1992)。
生殖生物学
它抑制小鼠胚胎在子宫上皮细胞上的附着和生长,表明糖脂结合物的正确组装对着床相关过程至关重要(Farach et al., 1988)。
酶活性测定
该化合物用于测定半纤维细胞中α-葡萄糖醛酸酶活性的测定(Biely et al., 2000)。
未来方向
性质
IUPAC Name |
(2S,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-YTWAJWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303045 | |
| Record name | p-Nitrophenyl β-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl beta-D-xyloside | |
CAS RN |
2001-96-9, 41721-77-1 | |
| Record name | p-Nitrophenyl β-D-xylopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl beta-D-xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Xyloside, 4-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041721771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl β-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl β-D-xylopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
